N-Methylformamide-d4

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

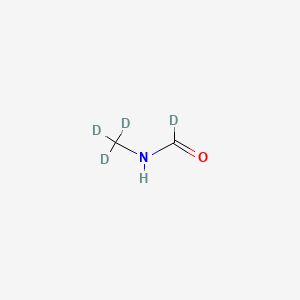

Structure

3D Structure

特性

分子式 |

C2H5NO |

|---|---|

分子量 |

63.09 g/mol |

IUPAC名 |

1-deuterio-N-(trideuteriomethyl)formamide |

InChI |

InChI=1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4)/i1D3,2D |

InChIキー |

ATHHXGZTWNVVOU-MZCSYVLQSA-N |

異性体SMILES |

[2H]C(=O)NC([2H])([2H])[2H] |

正規SMILES |

CNC=O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Methyl-d3-form-d1-amide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-d3-form-d1-amide, also known as N-methylformamide-d4, is a deuterated isotopologue of N-methylformamide. Its unique properties, conferred by the presence of deuterium atoms, make it a valuable tool in a variety of scientific disciplines, including pharmaceutical development, metabolic research, and analytical chemistry. The substitution of hydrogen with deuterium provides a non-radioactive label for tracing metabolic pathways and quantifying analytes with high precision. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Methyl-d3-form-d1-amide.

Chemical and Physical Properties

The physical and chemical properties of N-Methyl-d3-form-d1-amide are summarized in the table below. For comparative purposes, the properties of its non-deuterated counterpart, N-methylformamide, are also included.

| Property | N-Methyl-d3-form-d1-amide | N-methylformamide | Reference(s) |

| Molecular Formula | C₂HD₄NO | C₂H₅NO | [1] |

| Molecular Weight | 63.09 g/mol | 59.07 g/mol | [1] |

| CAS Number | 110505-55-0 | 123-39-7 | [1] |

| Appearance | Colorless liquid (expected) | Colorless liquid | [2] |

| Boiling Point | 182.5 °C at 760 mmHg | 199-201 °C | [1] |

| Melting Point | Not available | -3.2 °C | |

| Density | 0.932 g/cm³ | 1.003 g/cm³ | |

| Flash Point | 81.5 °C | 111 °C | |

| Purity | Typically ≥98% chemical purity, ≥99% isotopic purity | Not applicable | |

| Solubility | Soluble in water and most organic solvents (expected) | Soluble in water and most organic solvents |

Spectroscopic Data

Detailed spectroscopic data for N-Methyl-d3-form-d1-amide is not widely available in the public domain. The following sections provide expected spectral characteristics based on the structure of the molecule and available data for the non-deuterated analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a proton NMR spectrum of N-Methyl-d3-form-d1-amide, the proton signal from the N-H group would be the most prominent feature. Due to the deuteration of the methyl and formyl groups, the corresponding proton signals will be absent. The N-H proton is expected to appear as a broad singlet. The chemical shift of this proton in the unlabelled N-methylformamide appears as a broad signal around 7.9 ppm in CDCl₃, and this is expected to be similar for the deuterated analog.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show two signals corresponding to the carbonyl carbon and the methyl carbon. The signal for the carbonyl carbon in unlabelled N-methylformamide appears at approximately 165 ppm. The methyl carbon signal in the unlabelled compound is at approximately 28 ppm. Due to the presence of deuterium, the methyl carbon signal in N-Methyl-d3-form-d1-amide will appear as a multiplet due to C-D coupling.

-

²H (Deuterium) NMR: A deuterium NMR spectrum would show two signals corresponding to the deuterium on the formyl carbon and the three deuterium atoms on the methyl group.

Infrared (IR) Spectroscopy

The IR spectrum of N-Methyl-d3-form-d1-amide will be significantly different from its non-deuterated counterpart due to the heavier mass of deuterium. The characteristic amide bands will shift to lower wavenumbers.

| Band | Typical Range (Non-deuterated) | Expected Shift in N-Methyl-d3-form-d1-amide | Vibrational Mode |

| Amide A (N-H stretch) | 3300-3500 cm⁻¹ | Unchanged | N-H stretching |

| Amide I (C=O stretch) | 1600-1800 cm⁻¹ | Shift to lower wavenumber | Primarily C=O stretching |

| Amide II | 1470-1570 cm⁻¹ | Shift to lower wavenumber | N-H bending and C-N stretching |

| C-D Stretch | Not present | ~2100-2200 cm⁻¹ | C-D stretching of the formyl and methyl groups |

The NIST WebBook provides a gas-phase IR spectrum for unlabelled N-methylformamide which can be used as a reference.

Mass Spectrometry (MS)

In a mass spectrum of N-Methyl-d3-form-d1-amide, the molecular ion peak [M]⁺ is expected at m/z 63.09. The fragmentation pattern will be influenced by the presence of deuterium atoms. The mass spectrum of unlabelled N-methylformamide is available on the NIST WebBook for comparison.

Experimental Protocols

Synthesis of N-Methyl-d3-form-d1-amide

Proposed Synthesis:

The reaction of deuterated methylamine (CD₃NH₂) with deuterated formic acid (DCOOD) or a deuterated methyl formate (DCOOCD₃) would yield N-Methyl-d3-form-d1-amide.

-

Reaction: CD₃NH₂ + DCOOD → DCONHCD₃ + D₂O

General Procedure (adapted from N-methylformamide synthesis):

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place deuterated formic acid.

-

Cool the flask in an ice bath.

-

Slowly add deuterated methylamine to the formic acid with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours.

-

Monitor the reaction progress using an appropriate technique (e.g., GC-MS or NMR).

-

Upon completion, the product can be purified by fractional distillation under reduced pressure.

Purification and Analysis:

-

Purification: Fractional distillation is the primary method for purifying the final product.

-

Analysis: The purity of the synthesized N-Methyl-d3-form-d1-amide can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight and fragmentation pattern. Quantitative NMR (qNMR) can be used to determine the chemical and isotopic purity.

Workflow for Synthesis and Purification

Caption: A generalized workflow for the synthesis and purification of N-Methyl-d3-form-d1-amide.

Use as an Internal Standard in Quantitative NMR (qNMR)

N-Methyl-d3-form-d1-amide can be used as an internal standard for the quantification of analytes in solution by NMR.

Protocol for qNMR using N-Methyl-d3-form-d1-amide as an Internal Standard:

-

Sample Preparation:

-

Accurately weigh a known amount of the analyte and the internal standard, N-Methyl-d3-form-d1-amide.

-

Dissolve both compounds in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Ensure complete dissolution.

-

-

NMR Data Acquisition:

-

Acquire a ¹H or ¹³C NMR spectrum of the sample.

-

Use a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation of all nuclei.

-

Ensure a sufficient number of scans to obtain a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).

-

-

Data Processing:

-

Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H NMR).

-

Carefully phase the spectrum and perform a baseline correction.

-

Integrate the well-resolved signals of the analyte and the internal standard.

-

-

Quantification:

-

Calculate the concentration of the analyte using the following formula:

Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (M_analyte / M_IS) * (Weight_IS / Weight_analyte) * Purity_IS

Where:

-

Integral = integrated area of the signal

-

N_protons = number of protons giving rise to the signal

-

M = molecular weight

-

Weight = mass of the compound

-

Purity = purity of the internal standard

-

Logical Workflow for qNMR

Caption: A logical workflow for quantitative NMR (qNMR) using an internal standard.

Applications in Research and Drug Development

Metabolic Studies

The primary application of N-Methyl-d3-form-d1-amide is in metabolic studies. The deuterium label allows researchers to trace the metabolic fate of the N-methylformamide moiety within a biological system.

Kinetic Isotope Effect:

The C-D bond is stronger than the C-H bond, leading to a kinetic isotope effect where the cleavage of a C-D bond is slower than that of a C-H bond. Studies on the metabolism of N-methylformamide have shown that deuteration of the formyl group significantly reduces its metabolism and associated hepatotoxicity. This is because the rate-limiting step in its metabolism is the oxidation of the formyl group. The slower metabolism of the deuterated compound can lead to a different pharmacokinetic profile compared to the non-deuterated analog.

Metabolic Pathway of N-methylformamide:

Studies in mice have shown that N-methylformamide is metabolized to methylamine and N-(hydroxymethyl)formamide. A significant portion of the formyl group is exhaled as CO₂. The metabolic pathway involves an initial oxidation step.

Proposed Metabolic Pathway of N-Methylformamide

Caption: A simplified diagram of the proposed metabolic pathway of N-methylformamide.

Drug Development

In drug development, understanding the metabolism of a drug candidate is crucial. N-Methyl-d3-form-d1-amide can be used as a building block to synthesize deuterated drug candidates containing an N-methylformamide moiety. The altered metabolic profile of the deuterated drug can lead to improved pharmacokinetic properties, such as a longer half-life and reduced toxicity.

Modulation of Cellular Processes

While there is no direct evidence of N-Methyl-d3-form-d1-amide being used to study specific signaling pathways, its non-deuterated counterpart, N-methylformamide, has been shown to sensitize colon cancer cells to chemotherapeutic agents. This effect is associated with an increase in the expression of certain integrins (VLA2, VLA5, and VLA6) on the cell surface. This suggests that N-methylformamide can modulate cell adhesion and signaling processes. The deuterated analog could be a valuable tool to investigate these effects with the ability to track the compound's fate within the cells.

Experimental Workflow for Studying Integrin Modulation

Caption: A workflow to investigate the effect of N-Methyl-d3-form-d1-amide on integrin expression.

Safety Information

Conclusion

N-Methyl-d3-form-d1-amide is a versatile research chemical with significant applications in metabolic studies, drug development, and analytical chemistry. Its deuterated nature allows for precise tracing and quantification, providing valuable insights that are not easily obtainable with its non-deuterated counterpart. While detailed experimental data for the deuterated compound is sparse in public literature, this guide provides a solid foundation of its chemical properties, expected spectral characteristics, and potential experimental applications based on the known science of its non-deuterated analog and the principles of isotopic labeling. As the use of deuterated compounds in research continues to grow, the importance of N-Methyl-d3-form-d1-amide as a research tool is expected to increase.

References

Synthesis of N-Methyl-d3-form-d1-amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-Methyl-d3-form-d1-amide, an isotopically labeled analog of N-methylformamide. This compound serves as a valuable tool in various research applications, including as an internal standard for quantitative mass spectrometry-based assays and in metabolic studies to probe kinetic isotope effects.[1][2][3] This guide provides a plausible synthetic route, detailed experimental protocols based on established chemical transformations, and expected analytical data.

Overview of the Synthetic Strategy

The synthesis of N-Methyl-d3-form-d1-amide can be achieved through the reaction of methylamine-d3 with a deuterated formic acid derivative. A common and efficient method for amide bond formation is the reaction of an amine with an ester.[4][5] Therefore, a proposed two-step synthetic pathway involves the preparation of a deuterated formic acid ester, followed by its amidation with methylamine-d3.

Experimental Protocols

Synthesis of Methyl-d1-formate-d

A potential route to methyl-d1-formate-d involves the esterification of formic-d2 acid with methanol.

Materials:

-

Formic-d2 acid

-

Methanol

-

Sulfuric acid (catalytic amount)

-

Anhydrous magnesium sulfate

-

Molecular sieves

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a drying tube, add formic-d2 acid and an equimolar amount of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield methyl-d1-formate-d.

Synthesis of N-Methyl-d3-form-d1-amide

The final product is synthesized by the amidation of methyl-d1-formate-d with methylamine-d3.

Materials:

-

Methyl-d1-formate-d

-

Methylamine-d3 hydrochloride

-

Sodium methoxide

-

Anhydrous methanol

-

Anhydrous diethyl ether

Procedure:

-

Prepare a solution of methylamine-d3 free base by reacting methylamine-d3 hydrochloride with a strong base, such as sodium methoxide, in an anhydrous solvent like methanol.

-

In a separate reaction vessel, dissolve methyl-d1-formate-d in anhydrous methanol.

-

Slowly add the freshly prepared methylamine-d3 solution to the methyl-d1-formate-d solution at room temperature with stirring.

-

Allow the reaction to proceed for 12-24 hours at room temperature.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to obtain pure N-Methyl-d3-form-d1-amide.

Quantitative Data

The following table summarizes the expected and reported physical and chemical properties of N-Methyl-d3-form-d1-amide and its non-deuterated analog.

| Property | N-Methyl-d3-form-d1-amide (Expected/Reported) | N-Methylformamide (Reported) |

| CAS Number | 110505-55-0 | 123-39-7 |

| Molecular Formula | C₂HD₄NO | C₂H₅NO |

| Molecular Weight | 63.09 g/mol | 59.07 g/mol |

| Boiling Point | 182.5 °C at 760 mmHg | 180-185 °C |

| Density | 0.932 g/cm³ | 1.011 g/mL at 25 °C |

| Isotopic Purity | >98 atom % D (Typical for commercial products) | N/A |

| Expected Yield | 60-80% (based on analogous reactions) | N/A |

Mandatory Visualizations

Caption: Synthetic workflow for N-Methyl-d3-form-d1-amide.

Caption: Utility of deuteration in altering metabolic pathways.

References

- 1. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cas 110505-55-0,N-METHYL-D3-FORM-D1-AMIDE | lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CN1123273A - Method for preparation of N-methyl formamide - Google Patents [patents.google.com]

- 5. CN103012183A - Preparation method of N,-N-diethyl-formamide - Google Patents [patents.google.com]

An In-depth Technical Guide to N-Methyl-d3-form-d1-amide (CAS: 110505-55-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Methyl-d3-form-d1-amide, a deuterated analog of N-methylformamide. This stable isotope-labeled compound serves as a valuable tool in a variety of scientific applications, from metabolic research to pharmacokinetic studies. Its isotopic enrichment allows for precise tracking and quantification in complex biological systems.

Core Compound Data

N-Methyl-d3-form-d1-amide, with the CAS number 110505-55-0, is a synthetic compound where hydrogen atoms on the N-methyl group and the formyl group have been replaced with deuterium.[1][2][3][4][5] This isotopic substitution provides a distinct mass shift, making it an ideal internal standard for mass spectrometry and a tracer for metabolic studies.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 110505-55-0 | |

| Molecular Formula | C₂HD₄NO | |

| Molecular Weight | 63.09 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 182.5 °C at 760 mmHg | |

| Density | 0.932 g/cm³ | |

| Isotopic Purity | ≥ 99 atom % D | |

| Chemical Purity | ≥ 98% |

Experimental Applications and Protocols

N-Methyl-d3-form-d1-amide is primarily utilized in two key research areas: as an internal standard for quantitative analysis and as a tracer in metabolic studies. The deuterium labeling allows researchers to differentiate the compound from its endogenous, non-labeled counterparts.

Application 1: Internal Standard for Quantitative NMR (qNMR)

In quantitative NMR, a known amount of an internal standard is added to a sample to determine the absolute concentration of an analyte. The signal from the analyte is compared to the signal from the internal standard. N-Methyl-d3-form-d1-amide is suitable for this purpose due to its simple spectrum and the presence of deuterium, which can be observed in deuterium NMR or its effect on the proton spectrum.

Generalized Experimental Protocol for qNMR:

-

Preparation of the Internal Standard Stock Solution:

-

Accurately weigh a precise amount of N-Methyl-d3-form-d1-amide.

-

Dissolve it in a known volume of a suitable deuterated NMR solvent (e.g., Chloroform-d, DMSO-d6) to create a stock solution of known concentration.

-

-

Sample Preparation:

-

Accurately weigh the sample containing the analyte of interest.

-

Dissolve the sample in a precise volume of the same deuterated NMR solvent.

-

Add a precise volume of the internal standard stock solution to the sample.

-

-

NMR Data Acquisition:

-

Acquire the NMR spectrum of the prepared sample.

-

Ensure a sufficient relaxation delay (D1) to allow for complete T1 relaxation of all relevant signals, which is crucial for accurate quantification. A D1 of 5 times the longest T1 is recommended.

-

Optimize other acquisition parameters, such as the number of scans, to achieve a high signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals corresponding to the analyte and the internal standard.

-

Calculate the concentration of the analyte using the following formula:

Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (M_IS / M_analyte) * (Weight_IS / Weight_analyte) * Purity_IS

Where:

-

N_protons is the number of protons giving rise to the integrated signal.

-

M is the molar mass.

-

Weight is the mass of the substance.

-

Purity_IS is the purity of the internal standard.

-

Workflow for qNMR using an internal standard.

Application 2: Metabolic Tracing Studies

Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify metabolic fluxes. By introducing a labeled substrate like N-Methyl-d3-form-d1-amide into a biological system (e.g., cell culture, animal model), researchers can track the incorporation of the deuterium label into downstream metabolites using mass spectrometry or NMR.

Generalized Experimental Protocol for Metabolic Tracing:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Replace the standard culture medium with a medium containing a known concentration of N-Methyl-d3-form-d1-amide.

-

Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled compound.

-

-

Metabolite Extraction:

-

Quench the metabolism rapidly, typically by using cold methanol or liquid nitrogen.

-

Extract the metabolites from the cells using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

-

-

Sample Analysis by Mass Spectrometry:

-

Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).

-

Monitor for the appearance of mass shifts in known metabolites corresponding to the incorporation of deuterium atoms.

-

-

Data Analysis and Pathway Elucidation:

-

Analyze the mass spectrometry data to identify labeled metabolites and determine their isotopic enrichment.

-

Use this information to map the metabolic fate of N-Methyl-d3-form-d1-amide and elucidate the active metabolic pathways.

-

Metabolic Pathway

The metabolism of N-methylformamide (NMF), the non-deuterated analog, primarily involves N-demethylation to form formamide, which can be further metabolized. Another key pathway is the hydroxylation of the N-methyl group to form N-(hydroxymethyl)formamide. The deuteration in N-Methyl-d3-form-d1-amide is expected to slow down the rate of N-demethylation due to the kinetic isotope effect, potentially leading to a shift in the metabolic profile.

Based on the known metabolism of N-methylamides, a proposed metabolic pathway for N-Methyl-d3-form-d1-amide is outlined below. The primary routes of metabolism are expected to be N-de(trideuteriomethyl)ation and hydroxylation of the trideuteriomethyl group.

Proposed metabolic pathway for N-Methyl-d3-form-d1-amide.

Disclaimer: The experimental protocols and metabolic pathway provided are generalized. Researchers should optimize these protocols for their specific experimental systems and analytical instrumentation. The proposed metabolic pathway is based on the metabolism of analogous compounds and requires experimental verification for N-Methyl-d3-form-d1-amide.

References

- 1. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 2. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

In-Depth Technical Guide: Molecular Weight of N-Methyl-d3-form-d1-amide

This technical guide provides a detailed analysis of the molecular weight of N-Methyl-d3-form-d1-amide (CAS Number: 110505-55-0), a deuterated isotopologue of N-methylformamide. This compound is valuable in various scientific research fields, particularly in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based applications due to its isotopic labeling.

Molecular Structure and Isotopic Labeling

N-Methyl-d3-form-d1-amide is a synthetic molecule where four hydrogen atoms of N-methylformamide have been replaced with deuterium (D), a stable isotope of hydrogen. The deuteration occurs at specific positions: three deuterium atoms replace the hydrogens of the N-methyl group, and one deuterium atom replaces the hydrogen of the formyl group.

The chemical formula for N-Methyl-d3-form-d1-amide is C₂HD₄NO.[1] Its IUPAC name is 1-deuterio-N-(trideuteriomethyl)formamide.[2]

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For isotopically labeled compounds, the atomic weights of the specific isotopes must be used for accurate calculation.

The molecular formula C₂HD₄NO can be broken down as follows:

-

Carbon (C): 2 atoms

-

Hydrogen (H): 1 atom

-

Deuterium (D): 4 atoms

-

Nitrogen (N): 1 atom

-

Oxygen (O): 1 atom

The standard atomic weights of the relevant elements and the atomic mass of deuterium are:

-

Carbon (¹²C): ~12.011 amu

-

Hydrogen (¹H): ~1.008 amu

-

Deuterium (²H or D): ~2.014 amu

-

Nitrogen (¹⁴N): ~14.007 amu

-

Oxygen (¹⁶O): ~15.999 amu

Using these values, the molecular weight is calculated as: (2 * 12.011) + (1 * 1.008) + (4 * 2.014) + (1 * 14.007) + (1 * 15.999) = 24.022 + 1.008 + 8.056 + 14.007 + 15.999 = 63.092 g/mol .[2][3]

Data Presentation

The following table summarizes the atomic composition and the calculation of the molecular weight of N-Methyl-d3-form-d1-amide.

| Constituent Atom | Number of Atoms | Isotopic Mass (amu) | Total Mass (amu) |

| Carbon (C) | 2 | 12.011 | 24.022 |

| Hydrogen (H) | 1 | 1.008 | 1.008 |

| Deuterium (D) | 4 | 2.014 | 8.056 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total Molecular Weight | 63.092 |

Experimental Protocols

The determination of the molecular weight of N-Methyl-d3-form-d1-amide is typically confirmed using high-resolution mass spectrometry (HRMS).

Methodology for High-Resolution Mass Spectrometry:

-

Sample Preparation: A dilute solution of N-Methyl-d3-form-d1-amide is prepared in a suitable solvent (e.g., acetonitrile or methanol). An internal standard may be added for mass accuracy calibration.

-

Infusion and Ionization: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) is a common technique used to generate protonated molecular ions [M+H]⁺.

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer. The analyzer measures the mass-to-charge ratio (m/z) of the ions with high precision.

-

Data Acquisition and Analysis: The instrument acquires the mass spectrum, and the accurate mass of the protonated molecule is determined. The theoretical exact mass of the [M+H]⁺ ion is calculated, and the measured mass is compared to confirm the elemental composition and, consequently, the molecular weight.

Visualization

The following diagram illustrates the molecular structure of N-Methyl-d3-form-d1-amide.

Caption: Molecular structure of N-Methyl-d3-form-d1-amide.

References

An In-depth Technical Guide to the Isotopic Purity of N-Methyl-d3-form-d1-amide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of N-Methyl-d3-form-d1-amide (CAS No. 110505-55-0), a deuterated analog of N-methylformamide. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work. The guide details the synthesis, quantitative analysis of isotopic distribution, and the analytical methodologies employed to ensure the quality and consistency of this critical research tool.

Introduction

N-Methyl-d3-form-d1-amide is a stable, isotopically labeled molecule widely used in various scientific disciplines, including pharmaceutical development, metabolic research, and environmental studies.[1] Its primary application is as an internal standard in quantitative mass spectrometry-based assays and as a tracer in metabolic studies. The substitution of hydrogen with deuterium atoms provides a distinct mass shift, allowing for its differentiation from its endogenous, non-labeled counterpart.[2] The utility and reliability of this compound are directly dependent on its isotopic purity and the precise knowledge of its isotopic distribution.

Synthesis of N-Methyl-d3-form-d1-amide

The synthesis of N-Methyl-d3-form-d1-amide is typically achieved through the N-methylation of a deuterated formamide precursor or the reaction of a deuterated methylamine species with a deuterated formic acid derivative. A common synthetic route involves the reaction of methyl-d3-amine hydrochloride with formyl-d1-methoxide.

Experimental Protocol: Synthesis of N-Methyl-d3-form-d1-amide

This protocol is a representative method for the synthesis of N-Methyl-d3-form-d1-amide, adapted from established procedures for the synthesis of N-methylformamide.[3][4]

Materials:

-

Methyl-d3-amine hydrochloride (CD₃NH₂·HCl)

-

Sodium metal

-

Methanol-d4 (CD₃OD)

-

Methyl-d1-formate (DCOOCH₃)

-

Dichloromethane (anhydrous)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Preparation of Sodium Methoxide-d3: Under an inert atmosphere (e.g., argon or nitrogen), carefully add sodium metal (1.0 eq) in small portions to anhydrous methanol-d4 (a sufficient volume to dissolve the sodium) at 0 °C. Allow the mixture to stir until all the sodium has reacted to form a solution of sodium methoxide-d3 (NaOCD₃).

-

Reaction with Methyl-d1-formate: To the freshly prepared sodium methoxide-d3 solution, add methyl-d1-formate (1.0 eq) dropwise while maintaining the temperature at 0 °C.

-

Addition of Methyl-d3-amine hydrochloride: Following the addition of methyl-d1-formate, add methyl-d3-amine hydrochloride (1.0 eq) portion-wise to the reaction mixture.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Extraction: Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess methanol-d4. Re-dissolve the residue in dichloromethane and filter to remove the precipitated sodium chloride.

-

Drying and Solvent Removal: Dry the organic filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Methyl-d3-form-d1-amide.

-

Purification: The crude product can be further purified by vacuum distillation to obtain the final product with high chemical purity.

Isotopic Purity and Distribution

The isotopic purity of N-Methyl-d3-form-d1-amide is a critical parameter that defines its quality. Commercially available N-Methyl-d3-form-d1-amide typically exhibits a high degree of deuterium enrichment, often stated as 99 atom % D.[5] However, for rigorous quantitative applications, a detailed understanding of the isotopic distribution is essential. This includes the relative abundance of the desired d4 isotopologue, as well as the presence of minor isotopologues (d0, d1, d2, d3).

Quantitative Data Presentation

The following table summarizes a representative isotopic distribution for a high-purity batch of N-Methyl-d3-form-d1-amide.

| Isotopologue | Designation | Theoretical Mass (Da) | Representative Abundance (%) |

| N-Methylformamide | d0 | 59.0426 | < 0.1 |

| N-Methyl-dx-form-dy-amide | d1 | 60.0489 | < 0.5 |

| N-Methyl-dx-form-dy-amide | d2 | 61.0552 | < 1.0 |

| N-Methyl-dx-form-dy-amide | d3 | 62.0615 | ~ 2.0 |

| N-Methyl-d3-form-d1-amide | d4 | 63.0678 | > 96.5 |

Analytical Methodologies for Isotopic Purity Determination

The determination of the isotopic purity and distribution of N-Methyl-d3-form-d1-amide is primarily accomplished using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

4.1.1. Experimental Protocol: LC-HRMS Analysis

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system is recommended.

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure the elution and separation of the analyte from any potential impurities.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan from m/z 50-150.

-

Resolution: > 60,000 FWHM.

-

Data Analysis: Extract the ion chromatograms for the protonated molecular ions of each isotopologue (d0: m/z 60.0504, d1: m/z 61.0567, d2: m/z 62.0630, d3: m/z 63.0693, d4: m/z 64.0756). The relative abundance of each isotopologue is determined by integrating the peak areas of their respective extracted ion chromatograms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high level of deuteration, conventional ¹H NMR spectroscopy has limited utility for determining isotopic purity. Instead, ²H (Deuterium) NMR or ¹³C NMR spectroscopy are more informative.

4.2.1. Experimental Protocol: ²H NMR Analysis

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.

-

Sample Preparation: Dissolve approximately 10-20 mg of N-Methyl-d3-form-d1-amide in a protonated solvent (e.g., CHCl₃ or DMSO).

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment for ²H.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation.

-

Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis: The ²H NMR spectrum will show two signals corresponding to the deuterium on the formyl group and the deuterium on the methyl group. The integration of these signals can confirm the relative deuteration at each site. The absence of significant signals at the chemical shifts corresponding to residual protons provides a qualitative measure of high isotopic enrichment. For quantitative analysis, the integral of the residual proton signals in a high-resolution ¹H NMR spectrum can be compared to the integral of a known internal standard.

Visualizations

The following diagrams illustrate the synthetic pathway and the analytical workflow for determining the isotopic purity of N-Methyl-d3-form-d1-amide.

Caption: Synthetic pathway for N-Methyl-d3-form-d1-amide.

Caption: Analytical workflow for isotopic purity determination.

References

- 1. Cas 110505-55-0,N-METHYL-D3-FORM-D1-AMIDE | lookchem [lookchem.com]

- 2. Buy N-METHYL-D3-FORM-D1-AMIDE (EVT-1443672) | 110505-55-0 [evitachem.com]

- 3. prepchem.com [prepchem.com]

- 4. Preparation of N-methylformamide - [www.rhodium.ws] [erowid.org]

- 5. N-Methyl-d3-form-d1-amide, CDN 0.25 g | Buy Online | CDN | Fisher Scientific [fishersci.at]

An In-depth Technical Guide to the NMR Spectrum of N-Methyl-d3-form-d1-amide

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of N-Methyl-d3-form-d1-amide. Designed for researchers, scientists, and professionals in drug development, this document details the expected spectral data based on its non-deuterated analog, N-methylformamide, and outlines standard experimental protocols for data acquisition.

Introduction

N-Methyl-d3-form-d1-amide is a deuterated isotopologue of N-methylformamide. The substitution of hydrogen with deuterium at specific positions—the methyl group (-CD3) and the formyl group (-CDO)—makes it a valuable internal standard in mass spectrometry-based assays and a useful tool in mechanistic studies of chemical reactions. Understanding its NMR spectrum is crucial for verifying its isotopic purity and for its application in various research contexts. Due to the scarcity of directly published NMR spectra for N-Methyl-d3-form-d1-amide, this guide provides a detailed prediction based on the well-documented spectra of N-methylformamide.

Predicted NMR Spectral Data

The presence of deuterium atoms at the methyl and formyl positions will lead to significant and predictable changes in the 1H and 13C NMR spectra compared to the non-deuterated N-methylformamide.

Predicted 1H NMR Spectrum

In a standard 1H NMR experiment, signals from protons directly attached to deuterium are absent. Therefore, the spectrum of N-Methyl-d3-form-d1-amide is expected to be significantly simplified compared to N-methylformamide. The only observable proton signal will be from the N-H group. Due to restricted rotation around the amide C-N bond, N-methylformamide exists as a mixture of cis and trans rotamers, which would typically give rise to two sets of signals. In the case of the deuterated compound, we expect to see two broad singlets for the N-H proton of the two rotamers.

Predicted 13C NMR Spectrum

In a proton-decoupled 13C NMR spectrum, the carbons attached to deuterium will exhibit a characteristic multiplet splitting pattern due to C-D coupling (a triplet for the -CDO carbon and a septet for the -CD3 carbon, although the latter may be complex and have low signal intensity). The chemical shifts will be very similar to those of N-methylformamide, with a slight upfield isotope shift.

NMR Spectral Data of N-Methylformamide (for comparison)

The following tables summarize the reported 1H and 13C NMR spectral data for the non-deuterated parent compound, N-methylformamide, in chloroform-d (CDCl3). This data serves as the basis for predicting the spectrum of N-Methyl-d3-form-d1-amide. The presence of two isomers (cis and trans) is due to the restricted rotation around the amide bond.

Table 1: 1H NMR Data for N-Methylformamide in CDCl3 [1]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.16 | Singlet | Formyl H (cis) |

| 8.03 | Singlet | Formyl H (trans) |

| 7.40 | Broad Singlet | NH (cis/trans) |

| 2.94 | Doublet | Methyl H (trans) |

| 2.82 | Doublet | Methyl H (cis) |

Table 2: 13C NMR Data for N-Methylformamide in CDCl3

| Chemical Shift (ppm) | Assignment |

| 166.4 | Carbonyl C (cis) |

| 163.0 | Carbonyl C (trans) |

| 31.3 | Methyl C (cis) |

| 26.5 | Methyl C (trans) |

Experimental Protocols

The following sections describe standard methodologies for the preparation of samples and the acquisition of NMR spectra for small organic molecules like N-Methyl-d3-form-d1-amide.

Sample Preparation

A standard protocol for preparing an NMR sample of a small organic molecule is as follows:

-

Sample Weighing: Accurately weigh 5-25 mg of the compound for 1H NMR and 50-100 mg for 13C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, DMSO-d6, Acetone-d6). The solvent should not have signals that overlap with the expected signals of the analyte.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

-

Capping and Labeling: Cap the NMR tube and label it clearly.

NMR Data Acquisition

The following is a general procedure for acquiring 1D NMR spectra:

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

1H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

-

Apply a 90° pulse and acquire the Free Induction Decay (FID).

-

-

13C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Set the number of scans to achieve a good signal-to-noise ratio (this will be significantly higher than for 1H NMR, often several hundred to thousands of scans).

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift axis using the residual solvent peak or the internal standard.

-

Integrate the signals in the 1H spectrum.

-

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

Caption: Logical workflow for NMR analysis.

References

Technical Guide to the Safety of N-Methyl-d3-form-d1-amide

Disclaimer: This document provides a comprehensive safety overview for N-Methyl-d3-form-d1-amide. Due to the limited availability of a specific Safety Data Sheet (SDS) for this deuterated compound, this guide leverages safety data from its non-deuterated analogue, N-Methylformamide (NMF), CAS No. 123-39-7. It is presumed that the toxicological and safety profiles are comparable. This guide is intended for researchers, scientists, and drug development professionals and should be used in conjunction with standard laboratory safety practices.

Chemical and Physical Properties

This section summarizes the known physical and chemical properties of both N-Methyl-d3-form-d1-amide and its non-deuterated counterpart, N-Methylformamide.

| Property | N-Methyl-d3-form-d1-amide | N-Methylformamide |

| CAS Number | 1173018-73-7 | 123-39-7 |

| Molecular Formula | C₂D₄HNO | C₂H₅NO |

| Molecular Weight | 63.09 g/mol | 59.07 g/mol |

| Appearance | Not specified | Colorless liquid |

| Boiling Point | Not specified | 199-201 °C |

| Melting Point | Not specified | -3.2 °C |

| Flash Point | Not specified | 111 °C (closed cup) |

| Density | Not specified | 1.003 g/cm³ |

| Solubility | Not specified | Soluble in water |

| Vapor Pressure | Not specified | 0.25 mmHg @ 25 °C |

Toxicological Data

The toxicological data presented below is for N-Methylformamide and should be considered indicative for N-Methyl-d3-form-d1-amide.

| Parameter | Value | Species | Route | Reference |

| LD50 (Oral) | 4,000 mg/kg | Rat | Oral | [1] |

| NOAEL (Maternal and Developmental) | 50 mg/kg/day | Rat | Oral (gavage) | [2] |

| NOAEC (Microscopic Liver Injury) | 200 ppm | Rat | Inhalation | [3] |

| NOAEL (Dam and Fetus) | 15 ppm | Rat | Inhalation | [4] |

Abbreviations: LD50 - Lethal Dose, 50%; NOAEL - No-Observed-Adverse-Effect Level; NOAEC - No-Observed-Adverse-Effect Concentration.

Hazard Identification and Classification

Based on the data for N-Methylformamide, the following hazard classifications are presumed.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Dermal | 4 | Harmful in contact with skin |

| Reproductive Toxicity | 1B | May damage fertility or the unborn child |

Experimental Protocols

The following are generalized experimental protocols for acute toxicity studies based on OECD guidelines and specific study descriptions for N-Methylformamide.

Acute Oral Toxicity (LD50)

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

Methodology:

-

Test Species: Albino rats (Wistar or Sprague-Dawley strain), healthy young adults.

-

Animal Housing: Housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Access to standard pellet diet and water ad libitum, except for a brief fasting period before dosing.

-

Dosage Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., distilled water, corn oil).

-

Administration: A single dose is administered to the animals by oral gavage using a stomach tube.

-

Dose Levels: A range of dose levels are selected to cause a range of responses from no effect to mortality. A preliminary range-finding study may be conducted on a small number of animals.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days post-dosing.

-

Necropsy: All animals (those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.

-

Data Analysis: The LD50 is calculated using a recognized statistical method (e.g., Probit analysis).

Acute Dermal Toxicity

Objective: To assess the potential for a substance to cause toxicity through skin contact.

Methodology:

-

Test Species: Albino rabbits, healthy young adults.

-

Animal Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: The test substance is applied uniformly over a shaved area of at least 10% of the body surface. The application site is then covered with a porous gauze dressing.

-

Exposure Duration: The dressing is held in place for a 24-hour exposure period.

-

Observation Period: Following removal of the dressing, the animals are observed for 14 days for signs of toxicity, skin irritation (erythema and edema), and mortality.

-

Data Analysis: The toxic response and any local skin reactions are recorded.

Acute Inhalation Toxicity

Objective: To determine the potential of a substance to cause toxicity when inhaled.

Methodology:

-

Test Species: Rats (e.g., Fischer 344), healthy young adults.

-

Exposure System: Whole-body or nose-only inhalation exposure chambers.

-

Atmosphere Generation: The test substance is generated as a vapor or aerosol at various concentrations in the inhalation chamber.

-

Exposure Duration: Typically a single 4- to 6-hour exposure.

-

Concentrations: A range of concentrations are tested to elicit a dose-response relationship.

-

Observation Period: Animals are observed for 14 days post-exposure for clinical signs, body weight changes, and mortality.

-

Pathology: Gross necropsy is performed on all animals, and histopathology may be conducted on target organs.

Logical Relationships and Workflows

SDS Section Inter-relationships

The following diagram illustrates the logical flow of information within a Safety Data Sheet.

References

- 1. Assessment of the developmental toxicity, metabolism, and placental transfer of N,N-dimethylformamide administered to pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thirteen-week inhalation toxicity of N,N-dimethylformamide in F344/N rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. N-methylformamide induces multiple organ toxicity in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of N-Methyl-d3-form-d1-amide in Water

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Solubility and Miscibility

Solubility refers to the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. When two liquids mix completely in all proportions to form a homogeneous solution, they are described as being miscible.[4] The polarity of the molecules involved plays a crucial role in determining solubility and miscibility, often summarized by the adage "like dissolves like".[5] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.

N-Methyl-d3-form-d1-amide, like its non-deuterated counterpart N,N-dimethylformamide, is a polar aprotic solvent. The presence of the carbonyl group and the nitrogen atom creates a significant dipole moment, making the molecule polar. This polarity allows for strong dipole-dipole interactions and the formation of hydrogen bonds with water molecules, leading to high solubility and, in this case, complete miscibility.

Quantitative Data

As N-Methyl-d3-form-d1-amide is expected to be miscible with water, the concept of a specific solubility value (e.g., in g/100 mL) is not applicable. The two liquids will form a single phase regardless of the proportions in which they are mixed.

| Compound | Solvent | Solubility/Miscibility |

| N-Methyl-d3-form-d1-amide | Water | Expected to be miscible in all proportions |

| N,N-Dimethylformamide (DMF) | Water | Miscible in all proportions |

| N,N-Dimethylformamide-d7 (DMF-d7) | Water | Miscible in all proportions |

Experimental Protocol for Determining Miscibility

A straightforward method to qualitatively determine the miscibility of two liquids involves a simple mixing test.

Objective: To determine if N-Methyl-d3-form-d1-amide and water are miscible.

Materials:

-

N-Methyl-d3-form-d1-amide

-

Distilled or deionized water

-

Two clean, dry test tubes with stoppers or caps

-

Pipettes or graduated cylinders for measuring volumes

-

Test tube rack

Procedure:

-

Preparation: Label two test tubes, A and B.

-

Mixing:

-

In test tube A, add 2 mL of water and 2 mL of N-Methyl-d3-form-d1-amide.

-

In test tube B, as a control, add 2 mL of water and 2 mL of a known immiscible liquid (e.g., hexane or vegetable oil).

-

-

Agitation: Securely stopper both test tubes and shake them vigorously for approximately 10-15 seconds to ensure thorough mixing.

-

Observation: Place the test tubes in a rack and allow them to stand undisturbed for 1-2 minutes. Observe the contents of each test tube.

Interpretation of Results:

-

Miscible: If the mixture in test tube A is clear and forms a single, homogeneous layer, the two liquids are miscible.

-

Immiscible: If the mixture in test tube A is cloudy or separates into two distinct layers, the liquids are immiscible. The control tube (B) should show two distinct layers.

-

Partially Miscible: If the liquids form a single phase at first but then separate upon standing, or if they only mix to a certain extent, they are considered partially miscible.

Factors Influencing Solubility of Polar Aprotic Solvents in Water

The solubility of a polar aprotic solvent like N-Methyl-d3-form-d1-amide in water is governed by several key molecular and environmental factors.

Molecular Factors:

-

Polarity: The high polarity of the amide functional group is the primary driver of its water miscibility.

-

Hydrogen Bonding: While N-Methyl-d3-form-d1-amide cannot donate hydrogen bonds (as it lacks a hydrogen atom on the nitrogen), the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, readily interacting with the hydrogen atoms of water molecules.

-

Molecular Size: Generally, for a homologous series of organic compounds, water solubility decreases as the carbon chain length increases and the molecule becomes more non-polar.

Environmental Factors:

-

Temperature: For most solid solutes, solubility increases with temperature. However, for liquids and gases, the effect of temperature can be more complex. For highly miscible liquids like DMF and water, temperature changes within a typical range do not significantly impact their miscibility.

-

Pressure: Pressure has a negligible effect on the solubility of liquids in liquids.

Visualization of Solubility Principles

The following diagram illustrates the logical relationship between the molecular properties of a solute and solvent and the resulting miscibility.

Caption: Factors influencing the miscibility of N-Methyl-d3-form-d1-amide in water.

This guide provides a foundational understanding of the solubility of N-Methyl-d3-form-d1-amide in water, based on established chemical principles and data from its close analog, N,N-dimethylformamide. For critical applications, it is always recommended to perform experimental verification of miscibility under the specific conditions of use.

References

A Technical Guide to N-Methyl-d3-form-d1-amide for Researchers

An In-depth Resource for Scientists and Drug Development Professionals on the Procurement and Application of N-Methyl-d3-form-d1-amide.

This technical guide provides a comprehensive overview of N-Methyl-d3-form-d1-amide, a deuterated analog of N-methylformamide, for researchers, scientists, and professionals in drug development. This document details commercially available sources, their specifications, and in-depth experimental protocols for its application as an internal standard in analytical chemistry and in metabolic studies.

Introduction to N-Methyl-d3-form-d1-amide

N-Methyl-d3-form-d1-amide (CAS No. 110505-55-0) is a stable isotope-labeled version of N-methylformamide, where hydrogen atoms on the methyl and formyl groups have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in various scientific disciplines, particularly in analytical chemistry and drug metabolism studies. Its primary applications include serving as an internal standard for mass spectrometry-based quantification and as a tracer to elucidate metabolic pathways. The increased mass from deuterium substitution allows for clear differentiation from its unlabeled counterpart in mass spectrometric analyses, ensuring accurate quantification and metabolic tracking.

Commercial Suppliers and Product Specifications

A critical aspect of utilizing N-Methyl-d3-form-d1-amide in research is sourcing high-quality material with well-defined purity and isotopic enrichment. Several chemical suppliers offer this compound, each with specific product grades. Below is a comparative summary of the offerings from prominent suppliers.

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Quantities |

| LGC Standards | D-5419 | ≥98% (Chemical Purity) | 99 atom % D | 0.1 g, 0.25 g |

| CDN Isotopes (via Fisher Scientific) | D-5419 | ≥98% (Chemical Purity) | 99 atom % D | 0.1 g, 0.25 g |

| Toronto Research Chemicals (TRC) | M225477 | Not specified | Not specified | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

| EvitaChem | EVT-1443672 | ≥98% | 99 atom % D | Inquire |

Note: Data for Toronto Research Chemicals is based on catalog listings; specific purity and isotopic enrichment were not available on the product page and may require inquiry.

Experimental Protocols

The unique properties of N-Methyl-d3-form-d1-amide lend it to several key experimental applications. Detailed methodologies for its use as an internal standard and in metabolic studies are provided below.

Protocol 1: Quantification of Metabolites using N-Methyl-d3-form-d1-amide as an Internal Standard in LC-MS/MS Analysis

This protocol outlines the use of N-Methyl-d3-form-d1-amide as an internal standard (IS) for the accurate quantification of an analyte (e.g., a drug or its metabolite) in a biological matrix like plasma.

Materials:

-

N-Methyl-d3-form-d1-amide

-

Analyte of interest

-

Control biological matrix (e.g., blank human plasma)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Calibrated pipettes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a 1 mg/mL stock solution of N-Methyl-d3-form-d1-amide (IS) in the same solvent.

-

-

Preparation of Calibration Standards and Quality Control (QC) Samples:

-

Serially dilute the analyte stock solution with the control biological matrix to prepare a series of calibration standards at different concentrations.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of each calibration standard, QC sample, and study sample in a microcentrifuge tube, add 150 µL of ACN containing the internal standard at a fixed concentration (e.g., 100 ng/mL).

-

Vortex the tubes for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject an appropriate volume of the supernatant onto the LC-MS/MS system.

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in ACN.

-

Gradient: A suitable gradient to achieve separation of the analyte and IS from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.

-

Optimize the MS parameters (e.g., collision energy, declustering potential) for both the analyte and the IS by infusing the individual standard solutions.

-

Monitor the specific precursor-to-product ion transitions for the analyte and N-Methyl-d3-form-d1-amide in Multiple Reaction Monitoring (MRM) mode.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.

-

Use a linear regression model with appropriate weighting (e.g., 1/x²) to fit the data.

-

Determine the concentration of the analyte in the QC and study samples by interpolating their peak area ratios from the calibration curve.

-

Protocol 2: Investigating the Metabolic Fate of N-methylformamide in Mice using Deuterium Labeling

This protocol is adapted from the study by Threadgill et al. (1987) on the metabolism of N-methylformamide in mice and outlines a procedure to trace the metabolic fate of the compound using its deuterated form.[1]

Materials:

-

N-Methyl-d3-form-d1-amide

-

Male BALB/c mice (or other suitable strain)

-

Saline solution (0.9% NaCl)

-

Metabolic cages for urine and feces collection

-

Bile duct cannulation surgical tools (for biliary excretion studies)

-

Sample collection tubes

-

Analytical balance

-

LC-MS/MS system

Procedure:

-

Animal Dosing:

-

Acclimatize the mice to the laboratory conditions for at least one week.

-

Prepare a dosing solution of N-Methyl-d3-form-d1-amide in sterile saline.

-

Administer a single dose of the deuterated compound to the mice via intraperitoneal (i.p.) injection or oral gavage. A typical dose might be in the range of 250 mg/kg.

-

-

Sample Collection:

-

Urine and Feces: House the mice individually in metabolic cages and collect urine and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h) post-dosing.

-

Bile (for biliary excretion): Anesthetize the mice and perform bile duct cannulation. Collect bile continuously for a defined period (e.g., 0-4h) after administration of the deuterated compound.

-

Blood: Collect blood samples at various time points via a suitable method (e.g., tail vein, cardiac puncture at termination) into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA). Centrifuge the blood to obtain plasma.

-

-

Sample Processing:

-

Store all collected biological samples at -80°C until analysis.

-

Urine and bile samples may be diluted with a suitable buffer before analysis.

-

Plasma samples can be processed using protein precipitation as described in Protocol 1.

-

-

Metabolite Identification and Quantification by LC-MS/MS:

-

Develop an LC-MS/MS method to detect and identify potential deuterated metabolites. This will involve scanning for expected mass shifts corresponding to metabolic transformations (e.g., hydroxylation, demethylation, glutathione conjugation) of N-Methyl-d3-form-d1-amide.

-

For quantification of specific metabolites, synthesize or procure authentic standards of the deuterated metabolites if available. If not, semi-quantitative analysis can be performed by comparing the peak areas of the metabolites to the internal standard.

-

Use the non-deuterated form of the expected metabolites as standards to determine their chromatographic retention times and fragmentation patterns, which will aid in the identification of their deuterated counterparts.

-

-

Data Analysis:

-

Analyze the LC-MS/MS data to identify the major and minor deuterated metabolites in urine, feces, bile, and plasma.

-

Quantify the amount of each metabolite excreted or present in the circulation over time to determine the pharmacokinetic profile and metabolic pathways of N-methylformamide.

-

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the conceptualization of the experimental processes and the underlying biochemical pathways, the following diagrams have been generated using Graphviz.

Caption: Workflow for Analyte Quantification using a Deuterated Internal Standard.

Caption: Postulated Metabolic Pathways of N-Methyl-d3-form-d1-amide.

Conclusion

N-Methyl-d3-form-d1-amide is a powerful tool for researchers in drug development and analytical chemistry. The selection of a reliable supplier providing high-purity and isotopically enriched material is crucial for the integrity of experimental results. The detailed protocols provided in this guide offer a solid foundation for the application of this deuterated standard in quantitative bioanalysis and metabolic studies. The visualization of experimental workflows and metabolic pathways further aids in the understanding and implementation of these methodologies. As the field of metabolomics and pharmacokinetic analysis continues to advance, the use of stable isotope-labeled compounds like N-Methyl-d3-form-d1-amide will remain a cornerstone of precise and accurate research.

References

An In-depth Technical Guide on N-Methyl-d3-form-d1-amide

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Methyl-d3-form-d1-amide, an isotopically labeled analog of N-methylformamide. The information is tailored for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for enhanced analytical tracking and quantification.

Chemical Identity and Physical Properties

N-Methyl-d3-form-d1-amide is a deuterated form of N-methylformamide where four hydrogen atoms have been replaced by deuterium isotopes. This substitution is strategically placed on the N-methyl group (-NCD₃) and the formyl group (-CDO). The primary utility of this compound lies in its application as an internal standard for mass spectrometry-based analyses and as a tracer in metabolic or environmental studies.[1] Its physical appearance is that of a liquid at room temperature, typically colorless or pale yellow, with a characteristic amine-like odor.[2]

The key quantitative properties of N-Methyl-d3-form-d1-amide are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 110505-55-0 | [1][2][3] |

| Molecular Formula | C₂D₄HNO | |

| Molecular Weight | 63.09 g/mol | |

| Physical State | Liquid at room temperature | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 182.5 °C at 760 mmHg | |

| Density | 0.932 g/cm³ | |

| Flash Point | 81.5 °C | |

| Solubility | While specific data is not available, simple amides with five or six carbons or fewer are generally soluble in water due to the polarity of the amide group and its capacity for hydrogen bonding. |

Structural Information and Isotopic Labeling

The defining feature of N-Methyl-d3-form-d1-amide is its isotopic enrichment. The deuterium atoms create a mass shift compared to the unlabeled parent compound, N-methylformamide (MW 59.07 g/mol ), which is essential for its function in analytical chemistry.

The relationship between the parent compound and its deuterated analog is illustrated below. The isotopic substitution provides a distinct mass signature without significantly altering the chemical behavior of the molecule, making it an ideal internal standard.

Experimental Protocols and Applications

While specific, detailed experimental protocols for this compound are proprietary to various research applications, a general methodology for its synthesis can be described. Its primary applications are found in scientific research where precise quantification is necessary.

The synthesis of N-Methyl-d3-form-d1-amide is typically achieved through the monoselective N-methylation of a deuterated formamide precursor. The general workflow involves dissolving the formamide in a suitable solvent, followed by the introduction of a methylating agent under controlled temperature conditions.

A generalized workflow for this chemical synthesis is outlined in the diagram below.

-

Analytical Chemistry : It is widely employed as an internal standard to enhance the accuracy and precision of analytical measurements, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.

-

Pharmaceutical Development : In drug metabolism and pharmacokinetic (DMPK) studies, this compound can be used as a tracer to study the metabolic fate of N-methylformamide-containing drugs.

-

Environmental Studies : Its isotopic label allows researchers to track the movement, degradation, and environmental impact of related chemical compounds.

References

Methodological & Application

Application Notes and Protocols for N-Methyl-d3-form-d1-amide in Mass Spectrometry

Topic: N-Methyl-d3-form-d1-amide in Mass Spectrometry Protocols Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methyl-d3-form-d1-amide (NMF-d4), an isotopically labeled form of N-methylformamide (NMF), serves as a crucial internal standard in quantitative mass spectrometry. Its primary application lies in the biomonitoring of occupational exposure to the solvent N,N-dimethylformamide (DMF).[1][2] DMF is extensively used in various industries, and its metabolism in the human body leads to the formation of several metabolites, including NMF, which is excreted in urine. Accurate quantification of urinary NMF is essential for assessing exposure levels and ensuring workplace safety.

The use of a stable isotope-labeled internal standard like N-Methyl-d3-form-d1-amide is the gold standard for quantitative analysis.[3] This is because it shares nearly identical chemical and physical properties with the analyte (NMF), ensuring similar behavior during sample preparation, chromatography, and ionization.[3] However, due to its increased mass, it can be differentiated by the mass spectrometer. This allows for the correction of analytical variability, such as matrix effects and inconsistencies in sample recovery, leading to highly accurate and precise measurements.

Application: Biomonitoring of N,N-dimethylformamide (DMF) Exposure

The most prominent application of N-Methyl-d3-form-d1-amide is in the quantitative analysis of N-methylformamide (NMF) in urine samples of workers occupationally exposed to DMF. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this purpose.

Signaling Pathway and Metabolic Fate of DMF

The metabolic pathway of DMF is crucial to understanding the rationale for monitoring NMF. The following diagram illustrates the metabolic conversion of DMF to its major urinary metabolites.

Caption: Metabolic pathway of N,N-dimethylformamide (DMF).

Experimental Workflow

The general workflow for the quantification of urinary NMF using N-Methyl-d3-form-d1-amide as an internal standard is depicted below.

Caption: General workflow for urinary NMF quantification.

Detailed Experimental Protocol

This protocol is based on the principles of the method described by Sohn et al. (2005) for the simultaneous determination of DMF metabolites in urine by LC-MS/MS.[1]

Materials and Reagents

-

N-methylformamide (NMF), analytical standard grade

-

N-Methyl-d3-form-d1-amide (NMF-d4), ≥98% chemical purity, ≥99% isotopic purity

-

Methanol, LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water (18.2 MΩ·cm)

-

Control urine samples (drug-free)

Preparation of Standards and Quality Controls

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of NMF and N-Methyl-d3-form-d1-amide in methanol.

-

Working Standard Solutions: Serially dilute the NMF stock solution with a 10:90 (v/v) mixture of methanol and 2mM formic acid in water to prepare calibration standards.

-

Internal Standard Working Solution (1 µg/mL): Dilute the N-Methyl-d3-form-d1-amide stock solution with the same diluent.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking control urine with known amounts of NMF.

Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To 100 µL of urine sample, add 10 µL of the internal standard working solution (1 µg/mL N-Methyl-d3-form-d1-amide).

-

Add 890 µL of a 10:90 (v/v) mixture of methanol and 2mM formic acid in water.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

Liquid Chromatography (LC):

-

Column: Capcell Pak MF SG80 (or equivalent C18 column)

-

Mobile Phase: 10:90 (v/v) methanol and 2mM formic acid in water

-

Flow Rate: 0.2 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40 °C

Tandem Mass Spectrometry (MS/MS):

-

Ion Source: Electrospray Ionization (ESI), positive mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

IonSpray Voltage: 5500 V

-

Temperature: 500 °C

-

Curtain Gas: 20 psi

-

Collision Gas: Nitrogen

-

MRM Transitions: The following transitions should be optimized on the specific instrument:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| N-methylformamide (NMF) | 60.1 | 32.1 | 150 | Optimize |

| N-Methyl-d3-form-d1-amide | 64.1 | 36.1 | 150 | Optimize |

Note: The product ions are proposed based on the neutral loss of carbon monoxide (CO). The collision energy should be optimized for the specific instrument to achieve maximum signal intensity.

Data Presentation and Method Validation

The following tables summarize the typical quantitative performance of an LC-MS/MS method for NMF in urine using N-Methyl-d3-form-d1-amide as an internal standard, based on published data.

Table 1: Method Validation Parameters

| Parameter | Typical Value/Range |

| Linearity Range | 0.004 - 8 µg/mL |

| Correlation Coefficient (r) | > 0.999 |

| Limit of Detection (LOD) | ~0.001 µg/mL |

| Limit of Quantification (LOQ) | 0.004 µg/mL |

Table 2: Precision and Accuracy Data

| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

| Low | 0.01 | < 10% | < 10% | 95 - 115% |

| Medium | 0.1 | < 10% | < 10% | 95 - 115% |

| High | 5 | < 10% | < 10% | 95 - 115% |

Data presented are representative values from the literature and may vary depending on the specific instrumentation and laboratory conditions.

Conclusion

N-Methyl-d3-form-d1-amide is an indispensable tool for the accurate and precise quantification of N-methylformamide in biological matrices by isotope dilution mass spectrometry. The detailed LC-MS/MS protocol provided here offers a robust and sensitive method for the biomonitoring of occupational exposure to DMF. The use of a stable isotope-labeled internal standard minimizes analytical variability, ensuring high-quality data for research, clinical, and industrial hygiene applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous determination of N-hydroxymethyl-N-methylformamide, N-methylformamide and N-acetyl-S-(N-methylcarbamoyl)cystein in urine samples from workers exposed to N,N-dimethylformamide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The use of mass spectrometry in the study of chemically-reactive drug metabolites. Application of MS/MS and LC/MS to the analysis of glutathione- and related S-linked conjugates of N-methylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Deuterated Solvents in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selection and use of deuterated solvents for Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation and data acquisition are included to ensure the generation of high-quality, reproducible NMR data for structural elucidation, reaction monitoring, and quantitative analysis.

The Role of Deuterated Solvents in NMR Spectroscopy

Deuterated solvents are indispensable in ¹H NMR (proton NMR) spectroscopy. In these solvents, hydrogen atoms (¹H) are replaced with their heavier isotope, deuterium (²H or D). This isotopic substitution is critical for several reasons:

-

Minimizing Solvent Interference : Standard, non-deuterated solvents contain a vast excess of protons compared to the analyte. This results in a massive solvent signal that would otherwise obscure the signals from the sample of interest. Since deuterium resonates at a different frequency from protons, using a deuterated solvent renders the solvent essentially "invisible" in the ¹H NMR spectrum.[1][2][3]

-

Enabling the Lock System : Modern NMR spectrometers utilize a deuterium frequency lock system to stabilize the magnetic field. The spectrometer constantly monitors the deuterium signal from the solvent to correct for any magnetic field drift, ensuring high resolution and spectral stability over time.[3]

-

Providing a Chemical Shift Reference : Although deuteration is never 100% complete, the small, residual protonated solvent signal is sharp and has a well-documented chemical shift. This residual peak can be used as a secondary internal reference to calibrate the chemical shift axis of the spectrum.[1]

Properties of Common Deuterated Solvents

The choice of a deuterated solvent is dictated by the solubility of the analyte, its chemical inertness, and the desired temperature range for the experiment. The properties of several commonly used deuterated solvents are summarized in the tables below.

Physical Properties of Common Deuterated Solvents

This table provides essential physical properties of commonly used deuterated solvents to aid in solvent selection based on the experimental requirements.

| Solvent Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) |

| Acetone-d₆ | C₃D₆O | 64.12 | -94 | 56 | 0.87 |

| Acetonitrile-d₃ | C₂D₃N | 44.07 | -45 | 82 | 0.84 |

| Benzene-d₆ | C₆D₆ | 84.15 | 5.5 | 80 | 0.95 |

| Chloroform-d | CDCl₃ | 120.38 | -63.5 | 61 | 1.50 |

| Deuterium Oxide | D₂O | 20.03 | 3.8 | 101.4 | 1.11 |

| Dimethyl Sulfoxide-d₆ | C₂D₆SO | 84.17 | 18.5 | 189 | 1.18 |

| Methanol-d₄ | CD₄O | 36.07 | -98 | 65 | 0.89 |